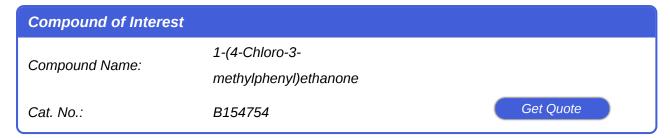


Spectroscopic Profile of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(4-Chloro-3-methylphenyl)ethanone**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **1-(4-Chloro-3-methylphenyl)ethanone**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.82	d	1H	Ar-H
7.74	dd	1H	Ar-H
7.42	d	1H	Ar-H
2.56	s	3H	-C(O)CH₃
2.41	s	3H	Ar-CH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
196.8	C=O
137.3	Ar-C
135.8	Ar-C
134.7	Ar-C
130.6	Ar-CH
128.5	Ar-CH
126.8	Ar-CH
26.5	-C(O)CH₃
20.8	Ar-CH₃

Solvent: CDCl3

Table 3: FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1685	Strong	C=O stretch (ketone)
~1605, ~1558	Medium-Strong	C=C stretch (aromatic)
~1260	Strong	C-C(=O)-C stretch
~830	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
168	~50	[M] ⁺ (Molecular Ion)
170	~16	[M+2]+ (Isotope Peak)
153	100	[M-CH₃]+ (Base Peak)
125	~30	[M-CH₃CO] ⁺
97	~20	
77	~25	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(4-Chloro-3-methylphenyl)ethanone** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.



- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid **1-(4-Chloro-3-methylphenyl)ethanone** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

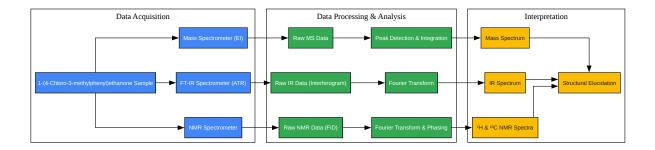
Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The logical flow of acquiring and interpreting the spectral data for **1-(4-Chloro-3-methylphenyl)ethanone** is illustrated in the diagram below.





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Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

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